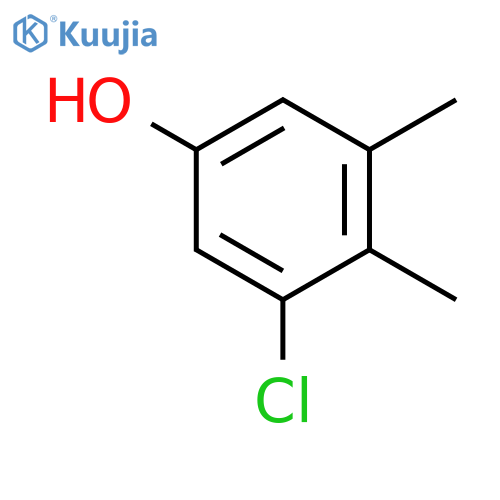Cas no 56961-13-8 (Phenol, 3-chloro-4,5-dimethyl-)

56961-13-8 structure
商品名:Phenol, 3-chloro-4,5-dimethyl-
CAS番号:56961-13-8
MF:C8H9ClO
メガワット:156.609461545944
CID:4041989
Phenol, 3-chloro-4,5-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Phenol, 3-chloro-4,5-dimethyl-
- 5-Chloro-3,4-dimethylphenol
-
Phenol, 3-chloro-4,5-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011448-1g |
5-Chloro-3,4-dimethylphenol |
56961-13-8 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| Alichem | A010011448-250mg |
5-Chloro-3,4-dimethylphenol |
56961-13-8 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A010011448-500mg |
5-Chloro-3,4-dimethylphenol |
56961-13-8 | 97% | 500mg |
$790.55 | 2023-09-01 |
Phenol, 3-chloro-4,5-dimethyl- 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
56961-13-8 (Phenol, 3-chloro-4,5-dimethyl-) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
